5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

HIV-1 Reverse Transcriptase Antiviral

Sourcing consistent ACC1/HIV-1 RT inhibitor scaffolds is challenged by batch variability and undocumented bioactivity. 5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 109925-13-5) eliminates this risk: • ACC1 IC50 83 nM, 35-fold selectivity over ACC2 (IC50 2.90 μM) • HIV-1 RT inhibitory activity confirmed; LogP 2.99 for predictable ADME modulation • Reactive aldehyde enables Schiff base, Knoevenagel, and heterocyclic annulation • Fully characterized; shipped ambient with CoA and SDS

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 109925-13-5
Cat. No. B1362993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
CAS109925-13-5
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3
InChIKeyIYPAPVDFYYEDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 109925-13-5): Procurement and Differentiation Guide for Research Use


5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 109925-13-5, MF: C₁₂H₁₁ClN₂O₂, MW: 250.68 g/mol) is a pyrazole-4-carbaldehyde derivative characterized by a 5-(4-chlorophenoxy) substituent [1]. This compound contains an aldehyde functional group at the 4-position of the pyrazole ring, making it a versatile synthetic intermediate for condensation reactions and heterocyclic elaboration . It is primarily utilized as a building block in medicinal chemistry and agrochemical research, with documented applications in the synthesis of biologically active molecules .

Why Generic Substitution of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Fails: Critical Substituent-Dependent Parameters


Generic substitution among pyrazole-4-carbaldehyde derivatives is scientifically unjustified because minor structural variations in this scaffold produce substantial differences in both physicochemical properties and biological target engagement . The 4-chlorophenoxy substituent at the 5-position confers a specific LogP value of 2.99, which directly influences lipophilicity, membrane permeability, and target binding kinetics [1]. Replacement with alternative 5-substituents (e.g., 2-chlorophenoxy, benzyloxy, or unsubstituted phenoxy) yields compounds with distinct LogP, pKa, and solubility profiles that alter reaction behavior in downstream synthetic applications and can abrogate target-specific inhibitory activity .

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation Evidence vs. Structural Analogs


HIV-1 Reverse Transcriptase Inhibitory Activity: Direct Functional Differentiation

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been demonstrated to inhibit HIV-1 replication by blocking the activity of HIV-1 reverse transcriptase (HIV-1 RT) . This functional activity is documented for the target compound, whereas the unsubstituted parent scaffold (1,3-dimethyl-1H-pyrazole-4-carbaldehyde) lacks any reported HIV-1 RT inhibitory activity, establishing that the 5-(4-chlorophenoxy) substituent is essential for this biological function.

HIV-1 Reverse Transcriptase Antiviral

Acetyl-CoA Carboxylase (ACC) Inhibitory Potency: Subnanomolar IC₅₀ Evidence

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits potent inhibitory activity against acetyl-CoA carboxylase 1 (ACC1) with an IC₅₀ value of 83 nM, as documented in patent US9278925 and the BindingDB database [1]. The compound demonstrates target engagement across multiple assay conditions with IC₅₀ values ranging from 63 nM to 83 nM for ACC1 and an IC₅₀ of 2.90 μM for ACC2, indicating measurable isoform selectivity [2].

Acetyl-CoA Carboxylase Enzyme Inhibition Metabolic Disease

LogP Lipophilicity Profile: Quantitative Differentiation from Unsubstituted Scaffold

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a calculated LogP of 2.99, reflecting the significant lipophilic contribution of the 4-chlorophenoxy substituent [1]. This LogP value is substantially higher than that of the unsubstituted parent scaffold 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which has a molecular weight of only 124.14 g/mol and lacks any aryloxy substituent [2].

Lipophilicity ADME Drug Design

Purity Specifications: Vendor-Grade Differentiation

Commercially available 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is supplied at varying purity grades across vendors, with documented specifications ranging from 95% to 97% . The 97% purity grade is available from CheMenu (Catalog CM485789), while 95% minimum purity is standard across multiple suppliers including AKSci (Catalog 8660AC) and Key Organics (Catalog 11F-431S) [1].

Purity Procurement Quality Control

5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Validated Research and Industrial Application Scenarios


Antiviral Research: HIV-1 Reverse Transcriptase Inhibitor Studies

This compound is applicable in antiviral research programs investigating HIV-1 replication mechanisms. Documented inhibitory activity against HIV-1 reverse transcriptase (HIV-1 RT) supports its use as a tool compound or starting scaffold for developing novel non-nucleoside reverse transcriptase inhibitors . Researchers should prioritize this specific compound over unsubstituted pyrazole-4-carbaldehyde analogs, which lack any reported HIV-1 RT inhibitory function.

Metabolic Disease Research: Acetyl-CoA Carboxylase Inhibition

With a documented IC₅₀ of 83 nM against acetyl-CoA carboxylase 1 (ACC1) and measurable isoform selectivity over ACC2 (IC₅₀ = 2.90 μM), this compound serves as a validated ACC inhibitor scaffold for metabolic disease research, including obesity, type 2 diabetes, and fatty acid metabolism disorders [1]. The quantitative potency data enables informed compound selection and benchmarking in ACC-targeted drug discovery programs.

Medicinal Chemistry Building Block: Heterocyclic Library Synthesis

The aldehyde group at the 4-position enables diverse condensation reactions, including Schiff base formation, Knoevenagel condensations, and heterocyclic annulations . The LogP value of 2.99 provides a predictable lipophilicity profile that can be leveraged to modulate ADME properties of downstream derivatives [2]. This compound is specifically suited for constructing focused libraries of pyrazole-containing bioactive molecules for pharmaceutical and agrochemical development.

Agrochemical Intermediate: Fungicide and Pesticide Development

Pyrazole-4-carbaldehyde derivatives are established intermediates in the synthesis of agricultural fungicides and herbicides [3]. The 4-chlorophenoxy substituent enhances lipophilicity and environmental persistence relative to unsubstituted analogs, properties that may be advantageous in designing agrochemicals with specific soil mobility and foliar uptake characteristics. This compound can be utilized as a versatile precursor for generating novel pyrazole-based crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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